1-(4-Piperidinyl)-1H-benzimidazole
Overview
Description
“1-(4-Piperidinyl)-1H-benzimidazole” is a compound that contains a benzimidazole core structure attached to a piperidine group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years. A review by Frolov and Vereshchagin discusses intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Another study describes the synthesis of fentanyl and related analogs, which could provide insights into the synthesis of "this compound" .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various computational and experimental techniques. A ChemSpider entry provides some basic information about the compound, including its molecular formula (C9H19N3), average mass (169.267 Da), and mono-isotopic mass (169.157898 Da) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from similar compounds. For example, a ChemSpider entry for a similar compound provides information such as density, boiling point, vapor pressure, and other properties .Scientific Research Applications
Antifungal and Antimicrobial Applications
Research has identified the antifungal activities of benzimidazole derivatives, including those with piperidine substitutions, against species of Candida, Aspergillus, and dermatophytes. These compounds, such as 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole, have shown promising antifungal activities, suggesting their potential use in developing new antifungal drugs (Khabnadideh et al., 2012). Additionally, benzimidazole-piperidine derivatives have been evaluated for their antibacterial potential, demonstrating moderate to significant activity against various bacterial strains, indicating their potential as antibacterial agents (H. Khalid et al., 2016).
Antiprotozoal and Antimalarial Applications
Compounds based on the piperidinyl-benzimidazolone scaffold have been investigated for their activity against infectious parasites such as Toxoplasma gondii and Plasmodium falciparum. These studies have identified several compounds that inhibit the proliferation of these parasites, offering insights into new treatments for diseases caused by these organisms (Saïdani et al., 2014).
Antitubercular Agents
Benzimidazole derivatives have been synthesized and evaluated for their antimycobacterial activity against M. tuberculosis strains. Some of these compounds have shown significant activity, highlighting their potential as new antitubercular agents. This research paves the way for further optimization and development of benzimidazole-based treatments for tuberculosis (Dnyaneshwar D. Subhedar et al., 2021).
Anticancer Research
Benzimidazole derivatives have also been explored for their anticancer properties. Some compounds, particularly those with piperidine substitutions, have demonstrated cytotoxic, antiproliferative, and apoptotic effects on various cancer cell lines, such as A549 lung carcinoma and C6 glioma cell lines, suggesting their potential as anticancer agents (L. Yurttaş et al., 2015).
DNA Detection and Fluorescent Probes
The novel synthesis of benzimidazo[1,2-a]quinolines with piperidine substitutions has led to compounds that can act as DNA-specific fluorescent probes. These compounds exhibit enhanced fluorescence emission intensity upon binding to ct-DNA, making them valuable tools for biochemical research and molecular diagnostics (N. Perin et al., 2011).
Future Directions
Piperidine derivatives, including “1-(4-Piperidinyl)-1H-benzimidazole”, have potential applications in various therapeutic areas. Recent studies have highlighted their role as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Future research could focus on exploring these therapeutic applications further.
Mechanism of Action
Target of Action
The primary target of the compound 1-(Piperidin-4-yl)-1H-benzo[d]imidazole is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli .
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its activation . This interaction results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP .
Biochemical Pathways
The compound affects the biochemical pathway involving the NLRP3 inflammasome. By inhibiting the activation of the NLRP3 inflammasome, it prevents the release of IL-1β, a pro-inflammatory cytokine . This can have downstream effects on various inflammatory responses in the body.
Result of Action
The compound’s action results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that it could potentially be used as a therapeutic agent in conditions where the NLRP3 inflammasome plays a role in disease progression.
Biochemical Analysis
Biochemical Properties
1-(Piperidin-4-yl)-1H-benzo[d]imidazole has been shown to interact with the NLRP3 inflammasome, a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1 .
Cellular Effects
In cellular processes, 1-(Piperidin-4-yl)-1H-benzo[d]imidazole has been observed to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that the compound may influence cell function by modulating cell signaling pathways and gene expression related to the NLRP3 inflammasome.
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level by binding to the NLRP3 inflammasome and inhibiting its activation . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
1-piperidin-4-ylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10/h1-4,9-10,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCKVZZMAXDBHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232605 | |
Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83763-11-5 | |
Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83763-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-piperidinyl)-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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